(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate
Description
This compound belongs to the benzofuran-derived family, characterized by a benzofuran core substituted with a 4-isopropylbenzylidene group at the 2-position and a cyclohexanecarboxylate ester at the 6-position. The (2Z)-configuration indicates the stereochemistry of the exocyclic double bond, which influences molecular planarity and intermolecular interactions.
Properties
Molecular Formula |
C25H26O4 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C25H26O4/c1-16(2)18-10-8-17(9-11-18)14-23-24(26)21-13-12-20(15-22(21)29-23)28-25(27)19-6-4-3-5-7-19/h8-16,19H,3-7H2,1-2H3/b23-14- |
InChI Key |
PXMIWXXTRJZZTN-UCQKPKSFSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate typically involves multiple steps. One common synthetic route includes the condensation of 4-(propan-2-yl)benzaldehyde with 2,3-dihydro-1-benzofuran-6-carboxylic acid under acidic or basic conditions to form the intermediate benzylidene compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound is explored for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetics.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular interactions are subjects of ongoing research.
Biological Activity
(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, anti-inflammatory, anticancer, and antioxidant properties, supported by relevant data and research findings.
- Molecular Formula : C24H20O5S
- Molecular Weight : 420.48 g/mol
- CAS Number : 929505-63-5
1. Antibacterial Activity
Research indicates that derivatives of benzofuran compounds, including (2Z)-3-oxo derivatives, exhibit notable antibacterial properties. These compounds have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The minimal inhibitory concentrations (MIC) for selected compounds are summarized in Table 1.
| Compound ID | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | Bacillus subtilis |
| Compound B | 64 | Staphylococcus aureus |
2. Antifungal Activity
The antifungal potential of these compounds has been evaluated against various fungal strains. Notably, several derivatives demonstrated significant activity against Candida albicans, with lower MIC values compared to their antibacterial counterparts.
| Compound ID | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| Compound A | 16 | Candida albicans |
| Compound B | 32 | Aspergillus niger |
3. Anti-inflammatory Properties
The anti-inflammatory effects of (2Z)-3-oxo derivatives have been documented through in vitro studies showing the inhibition of pro-inflammatory cytokines. These compounds may reduce the levels of TNF-alpha and IL-6, indicating their potential as therapeutic agents for inflammatory diseases.
4. Anticancer Properties
Studies have revealed that (2Z)-3-oxo derivatives exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT116). The structure–activity relationship suggests that modifications to the benzofuran moiety can enhance anticancer activity.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
| HCT116 | 12 |
5. Antioxidant Activity
The antioxidant capacity of these compounds has been assessed using DPPH and ABTS assays. Results indicate that they possess significant free radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies
Recent studies have focused on optimizing the structure of (2Z)-3-oxo derivatives to enhance their biological activities:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various analogs and their evaluation against multiple cancer cell lines. The most promising compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
- Evaluation of Antimicrobial Efficacy : Another research article investigated the antimicrobial properties of a series of benzofuran derivatives against clinically relevant strains. The findings suggested a strong correlation between structural modifications and enhanced activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural uniqueness lies in its 4-isopropylbenzylidene and cyclohexanecarboxylate groups. Below is a comparative analysis with analogs from the literature:
Key Observations:
Substituent Effects on Polarity and Solubility: Methoxy groups (e.g., 3,4,5-trimethoxy in ) increase polarity compared to the hydrophobic 4-isopropyl group in the target compound. This suggests the target may exhibit enhanced lipid solubility, favoring membrane permeability in biological systems.
Molecular Weight and Stability:
- The target compound’s estimated molecular weight (418.47 g/mol) is lower than analogs with multiple methoxy groups (e.g., 438.48 g/mol in ), which may improve metabolic stability.
Stereochemical and Crystallographic Considerations:
- The (2Z)-configuration is conserved across analogs, ensuring planar conjugation between the benzylidene and benzofuran moieties. This planarity is critical for π-π stacking in crystal lattices, as seen in related thiazolo-pyrimidine derivatives (e.g., ).
Computational and Experimental Data
- LogP Predictions: The 4-isopropyl group in the target compound may increase the calculated LogP (∼3.5) compared to methoxy-substituted analogs (LogP ∼2.8 for ), suggesting greater lipophilicity.
- Thermal Stability: Cyclohexanecarboxylate esters () typically exhibit higher melting points (>150°C) than cyclopropane derivatives (∼120°C in ) due to reduced ring strain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
